molecular formula C21H15N5O3 B403323 (4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403323
M. Wt: 385.4g/mol
InChI Key: AUCORTFNUXRLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a nitro group, phenyl groups, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with biological targets through its nitro and hydrazone groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H15N5O3

Molecular Weight

385.4g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H15N5O3/c27-21-20(23-22-16-7-3-1-4-8-16)19(15-11-13-18(14-12-15)26(28)29)24-25(21)17-9-5-2-6-10-17/h1-14,24H

InChI Key

AUCORTFNUXRLMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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